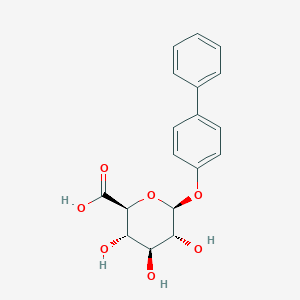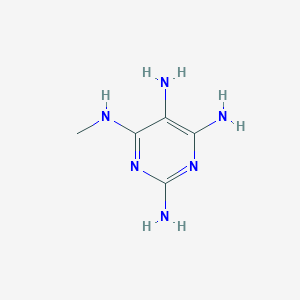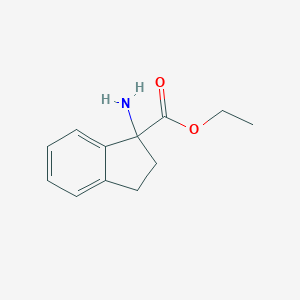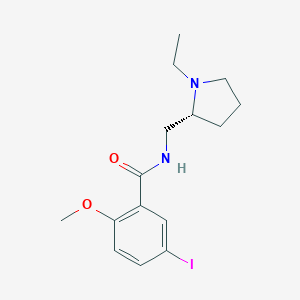
Iodopride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iodopride is a chemical compound that has gained significant attention in scientific research. This compound is a derivative of the well-known drug, prazosin, which is used to treat hypertension. Iodopride has been found to have unique properties that make it a promising candidate for various applications in the field of medicine.
Applications De Recherche Scientifique
Iodopride has been extensively studied for its potential applications in various fields of medicine. One of the most promising applications is in the treatment of prostate cancer. Studies have shown that iodopride can selectively target prostate cancer cells and induce apoptosis. This makes it a potential candidate for the development of new cancer treatments.
Another potential application of iodopride is in the treatment of hypertension. Studies have shown that iodopride has a higher affinity for alpha-1 adrenergic receptors than prazosin, making it a more effective treatment for hypertension.
Mécanisme D'action
Iodopride works by selectively binding to alpha-1 adrenergic receptors in the body. These receptors are found in various tissues, including the prostate gland and blood vessels. By binding to these receptors, iodopride can induce various physiological effects, including vasodilation and apoptosis.
Effets Biochimiques Et Physiologiques
Iodopride has been found to have various biochemical and physiological effects. In vitro studies have shown that iodopride can induce apoptosis in prostate cancer cells by activating the caspase pathway. It has also been found to inhibit the growth of prostate cancer cells by inducing cell cycle arrest.
In vivo studies have shown that iodopride can reduce blood pressure by inducing vasodilation in blood vessels. It has also been found to improve cardiac function by reducing myocardial fibrosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of iodopride for lab experiments is its high selectivity for alpha-1 adrenergic receptors. This makes it a useful tool for studying the physiological effects of these receptors. However, iodopride can be difficult to synthesize and is relatively expensive compared to other compounds.
Orientations Futures
There are several potential future directions for research on iodopride. One area of interest is in the development of new cancer treatments. Studies have shown that iodopride can selectively target prostate cancer cells, but further research is needed to determine its efficacy in vivo.
Another potential area of research is in the treatment of hypertension. Studies have shown that iodopride has a higher affinity for alpha-1 adrenergic receptors than prazosin, making it a more effective treatment for hypertension. However, more research is needed to determine its safety and efficacy in humans.
Conclusion:
Iodopride is a promising compound that has potential applications in various fields of medicine. Its unique properties make it a useful tool for scientific research. Further research is needed to determine its efficacy and safety in humans, but the potential benefits of this compound make it a promising candidate for future research.
Méthodes De Synthèse
Iodopride can be synthesized through a simple reaction between prazosin and iodine. The reaction takes place in an anhydrous solvent, such as chloroform or dichloromethane, at room temperature. The product is then purified through column chromatography to obtain pure iodopride. The yield of the synthesis process is typically around 70%.
Propriétés
Numéro CAS |
115860-70-3 |
|---|---|
Nom du produit |
Iodopride |
Formule moléculaire |
C15H21IN2O2 |
Poids moléculaire |
388.24 g/mol |
Nom IUPAC |
N-[[(2R)-1-ethylpyrrolidin-2-yl]methyl]-5-iodo-2-methoxybenzamide |
InChI |
InChI=1S/C15H21IN2O2/c1-3-18-8-4-5-12(18)10-17-15(19)13-9-11(16)6-7-14(13)20-2/h6-7,9,12H,3-5,8,10H2,1-2H3,(H,17,19)/t12-/m1/s1 |
Clé InChI |
JHMTYLJMPBFCTD-GFCCVEGCSA-N |
SMILES isomérique |
CCN1CCC[C@@H]1CNC(=O)C2=C(C=CC(=C2)I)OC |
SMILES |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)I)OC |
SMILES canonique |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)I)OC |
Autres numéros CAS |
115860-70-3 |
Synonymes |
iodopride iodopride 125I hydrochloride, (S)-isomer iodopride HCl, (R)-isomer iodopride hydrochloride, (S)-isomer iodopride, (S)-isomer N-((1-ethyl-2-pyrrolidinyl)methyl)-5-iodo-2-methoxybenzamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




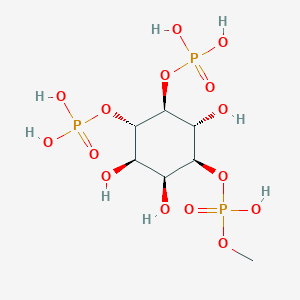
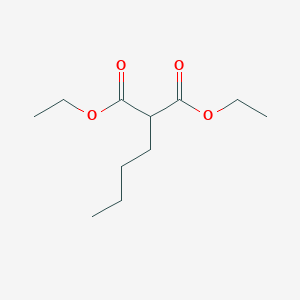
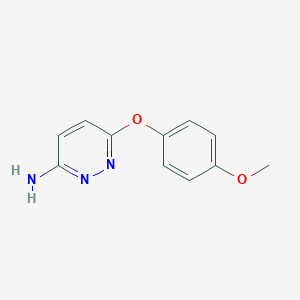
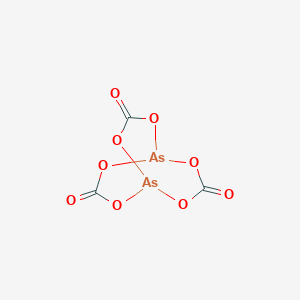

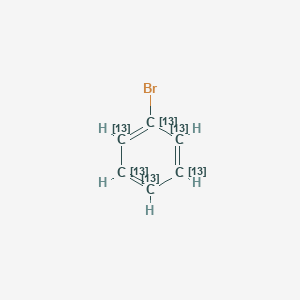
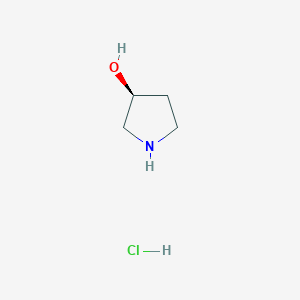
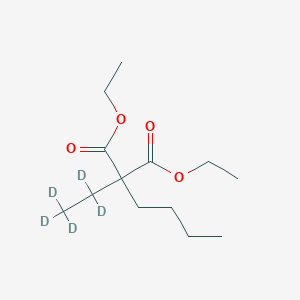
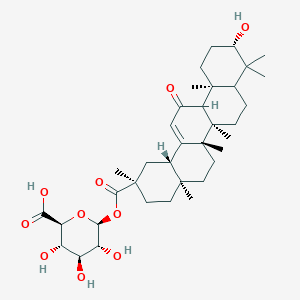
![(2E,6E)-2,6-bis[(2E)-3-(2-methoxyphenyl)-2-propenylidene]-4-methylcyclohexanone](/img/structure/B51952.png)
